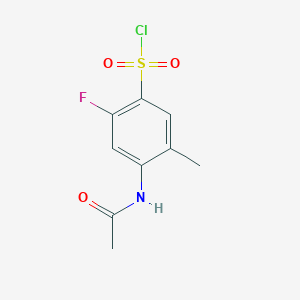

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3S/c1-5-3-9(16(10,14)15)7(11)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOEWIKOZFVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process Design

The continuous flow approach, adapted from methodologies in chlorosulfonation reactions, leverages microchannel reactors to separate sulfonation and chlorination into distinct temperature zones. For 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride, the synthesis begins with 2-fluoro-5-methylacetanilide dissolved in dichloromethane. Chlorosulfonic acid, diluted in the same solvent, is introduced at a molar ratio of 1:1.2–1.5 (substrate:chlorosulfonic acid).

First Stage (Sulfonation):

-

Temperature: 15–25°C

-

Residence Time: 45–120 seconds

-

Key Reaction:

The low-temperature zone ensures para-selectivity relative to the acetamido group, minimizing ortho-byproducts.

Second Stage (Chlorination):

-

Temperature: 70–80°C

-

Residence Time: 45–120 seconds

-

Chlorosulfonic Acid Addition: 1.5–2.0 equivalents

-

Key Reaction:

Elevated temperatures facilitate dehydration and chlorination, achieving near-quantitative conversion.

Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 82–87% |

| Purity (HPLC) | 99.2–99.8% |

| Throughput | 1.2 kg/h (per reactor) |

| Byproduct Formation | <0.5% |

This method’s advantages include rapid heat dissipation, reduced reagent excess, and scalability. Challenges include precise control of backpressure (1–5 atm) to prevent solvent volatilization.

Stepwise Sulfonation and Chlorination in Batch Reactors

Classical Sulfonation Protocol

In batch systems, 2-fluoro-5-methylacetanilide is sulfonated using concentrated sulfuric acid at 40–50°C for 4–6 hours. The intermediate sulfonic acid is isolated via ice-water quenching and extracted into dichloromethane.

Key Reaction:

Chlorination with Thionyl Chloride

The sulfonic acid is treated with thionyl chloride (2.5 equivalents) under reflux (70–80°C) for 3–5 hours:

Performance Data:

-

Yield: 68–75%

-

Purity: 97–98% (requires recrystallization from hexane/ethyl acetate)

-

Byproducts: 2–3% disulfonyl chlorides

Limitations

-

Prolonged reaction times (8–12 hours total).

-

Excess thionyl chloride necessitates careful waste management.

Alternative Route via Nitration and Reduction

Synthesis of 4-Amino Intermediate

While less common, this route begins with 2-fluoro-5-methylbenzenesulfonic acid:

-

Nitration: Nitric acid (fuming) at 0–5°C introduces a nitro group para to the sulfonic acid.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Acetylation: Acetic anhydride acetylates the amine to form 4-acetamido-2-fluoro-5-methylbenzenesulfonic acid.

Key Reaction:

Chlorination and Final Product

The sulfonic acid is chlorinated using phosphorus pentachloride (PCl₅) in dichloroethane at 60°C:

Performance Data:

-

Overall Yield: 60–65%

-

Purity: 95–96% (requires column chromatography)

Drawbacks

-

Multi-step synthesis increases cost and complexity.

-

Nitration introduces safety hazards (exothermicity, NOx emissions).

Comparative Analysis of Preparation Methods

Industrial-Scale Optimization Strategies

Solvent Selection

Temperature Gradients

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium on carbon, platinum

Solvents: Dichloromethane, ethanol, water

Conditions: Room temperature to reflux, inert atmosphere for sensitive reactions

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The acetamido and fluoro substituents can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

- CAS Number : 71245-49-3

- Molecular Formula: C₉H₉ClFNO₃S (calculated based on substituents)

- Purity : ≥95% (as per commercial suppliers)

Properties and Applications: This sulfonyl chloride derivative is primarily used as a reagent in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its fluorine substituent enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution reactions.

Comparative Analysis with Structural Analogs

A detailed comparison with structurally related sulfonyl chlorides and fluorides is provided below, highlighting substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogs

Biological Activity

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride (AFMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of AFMSC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

AFMSC is characterized by the following structural formula:

Key Features:

- Sulfonyl Chloride Group: Highly reactive, allowing for nucleophilic substitution reactions.

- Fluoro and Methyl Substituents: These groups may enhance the compound's bioactivity by influencing its interaction with biological targets.

The biological activity of AFMSC is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride moiety is known for its electrophilic nature, facilitating reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity can lead to the formation of sulfonamides and other derivatives that exhibit significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition: AFMSC may act as an inhibitor for specific enzymes, similar to other sulfonamide derivatives. For instance, it could inhibit carbonic anhydrase or other target enzymes involved in metabolic pathways.

- Receptor Binding: The unique combination of substituents (fluoro, acetamido, and methyl) may confer affinity for certain receptors, potentially modulating signaling pathways.

Biological Activity Studies

Research on AFMSC has indicated various biological activities, including antimicrobial and anticancer properties. Below are summarized findings from recent studies:

Case Studies

-

Cytotoxicity Against Glioblastoma Cells:

A study evaluated the cytotoxic effects of AFMSC on glioblastoma multiforme cells. The results indicated that treatment with AFMSC resulted in significant cell death at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment. -

Inhibition of Bacterial Growth:

In another study, AFMSC was tested against various bacterial strains. The compound showed promising antimicrobial activity, particularly against resistant strains, highlighting its potential application in treating infections.

Applications in Medicinal Chemistry

AFMSC is being explored as a precursor for synthesizing novel biologically active compounds. Its unique structure allows for modifications that could enhance therapeutic efficacy or selectivity towards specific biological targets.

Potential Applications:

- Drug Development: As a building block for new sulfonamide drugs targeting various diseases.

- Research Tool: Useful in studying enzyme mechanisms and receptor interactions due to its reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor, followed by chlorination. Key steps include:

- Precursor functionalization : Acetamido and methyl groups are introduced prior to sulfonation to avoid steric hindrance .

- Sulfonation/chlorination : Sulfur trioxide or chlorosulfonic acid may be used, with strict temperature control (0–5°C) to minimize side reactions like over-chlorination .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Analytical workflow :

- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile byproducts .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- FT-IR : Identify sulfonyl chloride peaks (~1370 cm⁻¹ for S=O asymmetric stretch) .

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. What strategies mitigate instability issues during storage and handling?

- Stability challenges : The sulfonyl chloride group is hydrolytically sensitive, especially in humid conditions.

- Solutions :

- Storage : Argon-atmosphere desiccators at –20°C reduce moisture uptake and thermal decomposition .

- Inert solvents : Use anhydrous dichloromethane or THF for reactions; avoid protic solvents (e.g., methanol) .

- Contradictions : Some protocols suggest room-temperature storage under nitrogen , but low-temperature storage is preferred for long-term stability .

Q. How can reaction pathways be optimized for selective functionalization (e.g., sulfonamide vs. sulfonate formation)?

- Mechanistic insights :

- Amine reactivity : Primary amines react preferentially with sulfonyl chloride to form sulfonamides (pH 7–9, 0°C), while alcohols require higher temperatures (40–60°C) for sulfonate formation .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation of sterically hindered amines .

- Case study : In a 2022 study, coupling with 5-amino-2-fluoro-4-methylsulfanylbenzoic acid required 2 equiv. of Et₃N to suppress HCl-mediated decomposition .

Q. How do electronic effects of substituents (fluoro, methyl, acetamido) influence reactivity in cross-coupling reactions?

- Electronic profiling :

- Fluorine : Electron-withdrawing effect activates the sulfonyl chloride for nucleophilic attack but deactivates the benzene ring for electrophilic substitution .

- Methyl group : Ortho/para-directing effects enhance regioselectivity in Suzuki-Miyaura couplings .

Experimental Design & Data Analysis

Q. What statistical models are effective for optimizing synthesis parameters (e.g., DoE approaches)?

- Design of Experiments (DoE) :

- Factors : Temperature, reagent stoichiometry, and reaction time .

- Response surface methodology (RSM) : Used in flow-chemistry setups to maximize yield while minimizing byproducts (e.g., hydrolyzed sulfonic acid) .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Troubleshooting steps :

- Solvent effects : Compare NMR data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Impurity profiling : Use high-resolution MS to detect trace halogenated byproducts (e.g., dichloro derivatives) .

Ecological & Safety Considerations

Q. What are the environmental fate and toxicity profiles of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.